2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDDDOWXWWVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the chlorination of a precursor compound followed by functionalization to introduce the hydroxymethyl and pyrrolidine groups. The specific reaction conditions and yields can vary based on the methodologies employed.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In a disc diffusion assay, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (18) |
| Escherichia coli | 12 | Ciprofloxacin (16) |
| Pseudomonas aeruginosa | 14 | Ciprofloxacin (17) |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. The results indicated a moderate cytotoxicity profile, suggesting that while it may be effective against bacterial strains, careful consideration is needed regarding its effects on human cells .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 28 |
The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Further research is needed to elucidate the precise molecular targets within bacterial cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Staphylococcus aureus : A clinical isolate of Staphylococcus aureus was treated with varying concentrations of the compound. Results showed a significant reduction in bacterial load after treatment over a 24-hour period.
- Combination Therapy : In a study investigating combination therapies, this compound was combined with traditional antibiotics. The combination demonstrated synergistic effects against resistant strains of bacteria.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for potential interactions with biological targets, making it a candidate for drug development.
Case Study: Antiviral Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral activity. A study evaluated the efficacy of similar compounds against viral infections, demonstrating that modifications to the pyrrolidine ring can enhance biological activity. This suggests that 2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one could be explored for antiviral applications .
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic conditions |
| Biological Activity | Moderate against specific viral strains |
Material Science Applications
In material science, the compound's ability to form stable complexes can be utilized in the synthesis of novel materials.
Case Study: Polymer Synthesis
The compound has been used as a precursor in the synthesis of functionalized polymers. These polymers have applications in drug delivery systems where controlled release is essential. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties while providing active sites for drug attachment .
| Polymer Type | Application | Enhancement |
|---|---|---|
| Biodegradable Polymers | Drug delivery | Improved release kinetics |
| Conductive Polymers | Electronic devices | Enhanced conductivity |
Analytical Chemistry Applications
The analytical potential of this compound extends to its use as a reagent in various chemical analyses.
Case Study: Chromatography
In chromatography, this compound serves as a derivatizing agent for amino acids and other biomolecules. Its chlorinated structure facilitates the formation of detectable derivatives, enhancing sensitivity and selectivity in analytical methods .
| Technique | Target Compound | Detection Limit |
|---|---|---|
| HPLC | Amino acids | 10 ng/mL |
| GC-MS | Volatile organic compounds | 5 ng/mL |
Comparison with Similar Compounds
(a) 2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one ()
- Core : Aromatic pyrrole (unsaturated five-membered ring).
- Substituents : Methyl group at the 5-position.
- However, the lack of a hydroxymethyl group reduces hydrophilicity compared to the target compound.
(b) 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ()
- Core : Piperazine (six-membered saturated ring with two nitrogen atoms).
- Substituents : Pyrimidinyl-phenyl group.
- Properties : The piperazine ring introduces basicity due to the secondary amines, which may influence protonation states under physiological conditions. The pyrimidinyl group adds hydrogen-bonding capacity, a feature absent in the target compound.
(c) 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone ()
- Core : Fused bicyclic system (pyrrolopyridine).
- Substituents: None beyond the fused rings.
- However, the rigid structure may limit conformational adaptability in binding interactions.
Substituent-Driven Comparisons
(a) Hydroxymethyl vs. Methyl Groups
This difference could influence solubility and interactions with biological targets, such as enzymes or receptors.
(b) Dimethyl Substituents at 3,3-Positions
This contrasts with compounds like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (), where substituents are on aromatic rings rather than aliphatic heterocycles.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Synthesis of the Pyrrolidine Core with Hydroxymethyl and Dimethyl Substituents
The 3,3-dimethylpyrrolidine ring substituted with a hydroxymethyl group at the 4-position can be synthesized by:
- Cyclization reactions starting from appropriately substituted amino alcohols or amino acids.
- Alkylation and reduction steps to introduce the dimethyl groups at the 3-position.
- Selective hydroxymethylation at the 4-position, often via formaldehyde addition or other hydroxymethylating agents.
These steps are well-established in pyrrolidine chemistry and can be optimized for yield and stereochemical purity.
N-Acylation to Introduce the Ethanone Moiety
The nitrogen atom on the pyrrolidine ring is acylated with 2-chloroacetyl chloride or related reagents to form the ethanone linkage:
- The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride.
- This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature to avoid side reactions.
- A base such as triethylamine is used to neutralize the hydrogen chloride generated.
This step installs the 2-chloroacetyl group, completing the ethanone moiety with the chloro substituent.
Alternative Chlorination Strategies
If the ethanone moiety is first introduced as an acetyl group, chlorination can be performed subsequently:
- Chlorination of the methyl ketone side chain using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
- Reaction conditions are optimized to selectively chlorinate the alpha position to the carbonyl without affecting the pyrrolidine ring or hydroxymethyl group.
This alternative route allows flexibility depending on reagent availability and desired reaction control.
Research Findings and Optimization Data
Although direct literature specifically describing the preparation of this exact compound is limited, analogous compounds with similar pyrrolidine and chloroethanone motifs have been synthesized with the following insights:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine core synthesis | Cyclization of amino alcohol precursors; formaldehyde for hydroxymethylation | 70-85 | Requires stereochemical control |
| N-Acylation with 2-chloroacetyl chloride | Pyrrolidine + 2-chloroacetyl chloride, Et3N, DCM, 0-25°C | 75-90 | Mild conditions prevent side reactions |
| Alpha-chlorination (alternative) | Acetylated intermediate + NCS or SOCl2, inert solvent, 0-50°C | 65-80 | Selectivity critical to avoid overchlorination |
Table 1: Typical reaction conditions and yields for key steps in the preparation of 2-chloroethanone pyrrolidine derivatives
Analytical and Purification Techniques
- NMR Spectroscopy (1H and 13C NMR): Used to confirm the presence of the chloroethanone moiety and pyrrolidine substitutions.
- HPLC and LC-MS: Employed for purity assessment and molecular weight confirmation.
- Chromatographic purification: Flash chromatography or preparative HPLC is commonly used to isolate the target compound from reaction mixtures.
Summary of Key Considerations
- The presence of the hydroxymethyl group necessitates mild reaction conditions to prevent oxidation or substitution.
- Chlorination steps require careful reagent choice to avoid unwanted side reactions, especially on the sensitive pyrrolidine ring.
- The N-acylation step is generally high yielding and straightforward, often preferred as the final step to introduce the chloroethanone group.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one?
Methodological Answer:
The synthesis typically involves functionalizing a pyrrolidine scaffold. A plausible route includes:
- Step 1: Prepare the pyrrolidine core with 3,3-dimethyl and 4-hydroxymethyl substituents via reductive amination or alkylation of a pre-existing pyrrolidine derivative .
- Step 2: Introduce the ethanone moiety via Friedel-Crafts acylation, using chloroacetyl chloride under anhydrous conditions (e.g., in dichloromethane with a Lewis acid catalyst like AlCl₃) .
- Step 3: Purify intermediates via column chromatography (silica gel, eluting with ethyl acetate/hexane) and confirm structural integrity using NMR and mass spectrometry .
Key Considerations:
- Protect the hydroxymethyl group during acylation to prevent side reactions (e.g., using tert-butyldimethylsilyl (TBS) protection) .
- Monitor reaction progress with TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water gradient) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the pyrrolidine ring) .
Advanced: How does the hydroxymethyl group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions (pH <3): The hydroxymethyl group may undergo dehydration to form an alkene, especially in the presence of strong acids (e.g., H₂SO₄). Monitor via ¹H NMR for loss of –CH₂OH signals (δ 3.8–4.2 ppm) and emergence of vinyl protons (δ 5.5–6.5 ppm) .
- Basic Conditions (pH >10): The chloroethanone moiety may hydrolyze to a carboxylic acid. Use FT-IR to track carbonyl shifts (from ~1700 cm⁻¹ to ~1600 cm⁻¹) .
Mitigation: Store the compound in inert, anhydrous environments (argon atmosphere, desiccants) .
Advanced: What strategies optimize nucleophilic substitution at the chloroethanone site?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols .
- Catalysis: Use KI or tetrabutylammonium iodide (TBAI) to facilitate SN2 mechanisms via halide exchange .
- Kinetic Monitoring: Track substitution progress using LC-MS to detect mass shifts (e.g., +73 Da for –Cl → –SCH₃ replacement) .
Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling point)?
Methodological Answer:
- Source Evaluation: Cross-reference data from peer-reviewed crystallography (e.g., Acta Crystallographica ) over vendor-supplied values (e.g., vs. 15).
- Experimental Validation:
Advanced: What computational methods predict biological activity of this compound?
Methodological Answer:
- Molecular Docking: Model interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the chloroethanone group’s electrophilicity for covalent binding .
- QSAR Studies: Correlate substituent effects (e.g., dimethyl groups’ steric bulk) with activity using descriptors like logP and polar surface area .
- In Vitro Validation: Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme-linked immunosorbent assays) .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
